Product packaging for Ammonium diethyldithiocarbamate(Cat. No.:CAS No. 21124-33-4)

Ammonium diethyldithiocarbamate

Cat. No.: B1582315
CAS No.: 21124-33-4
M. Wt: 166.3 g/mol
InChI Key: JSYCNFYVINPILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Diethyldithiocarbamates within Chemical Sciences

Dithiocarbamates are a class of organosulfur compounds characterized by the functional group >N−C(=S)−S−. wikipedia.org They are analogs of carbamates where both oxygen atoms have been replaced by sulfur atoms. wikipedia.org The chemistry of dithiocarbamates dates back to the early 20th century and has since expanded into numerous applications, including materials science, organic synthesis, and analytical chemistry. nih.gov

The synthesis of dithiocarbamate (B8719985) salts, including the ammonium (B1175870) salt, is typically straightforward. A common method involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. nih.govwikipedia.org For instance, ammonia (B1221849) reacts with carbon disulfide to yield ammonium dithiocarbamate. wikipedia.org The structure and bonding of the dithiocarbamate anion are of significant interest. Resonance structures indicate a delocalization of the pi-electrons across the N-C-S2 core, resulting in a short carbon-nitrogen bond with partial double bond character. wikipedia.org This electronic structure makes the two sulfur atoms effective electron donors, allowing dithiocarbamates to act as potent chelating agents for a wide range of metals. nih.govmdpi.com

PropertyValueReference
Chemical Formula C5H14N2S2 chemdad.com
Molecular Weight 166.31 g/mol chemdad.com
Appearance Solid sigmaaldrich.com
Melting Point 80 °C (decomposes) sigmaaldrich.com
Synonyms Diethyldithiocarbamic acid ammonium salt, Ammonium N,N-diethyldithiocarbamate chemdad.com
CAS Number 21124-33-4 sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com

Scope and Significance in Contemporary Research

Ammonium diethyldithiocarbamate's significance in modern research stems from its versatility. In analytical chemistry, it is employed as a reagent for the extraction and precipitation of metal ions from solutions. chemicalbook.com For example, it has been used in processes for the recovery of copper from industrial waste solutions, where it selectively precipitates copper, allowing for its separation and subsequent reuse. guidechem.com It is also utilized in the preparation of high-purity iron oxide, where it acts as a precipitating agent for iron ions after their purification via solvent extraction. guidechem.com

The compound serves as a reactant in various organic transformations. lookchem.comsigmaaldrich.com It is involved in reactions with copper acetylacetonato complexes and in the synthesis of triazole compounds. sigmaaldrich.comchemdad.com Furthermore, it has been noted for its role in environmental applications, such as accelerating the degradation of methyl iodide. lookchem.comsigmaaldrich.com Its ability to act as a potent metal chelator is also harnessed in the removal of heavy metals from wastewater, contributing to environmental remediation efforts. nih.gov

Fundamental Role as a Ligand and Chemical Precursor

The fundamental chemical role of ammonium diethyldithiocarbamate (B1195824) is twofold: it functions as an excellent ligand for metal ions and as a valuable chemical precursor, particularly for nanomaterials. cncb.ac.cnucl.ac.uk

As a ligand, the diethyldithiocarbamate anion provided by the ammonium salt readily chelates with a vast array of transition metals and main group elements. nih.govmdpi.com The two sulfur atoms act as donor atoms, forming stable, often colored, complexes. nih.gov This strong chelating ability makes it a "soft" ligand according to Hard and Soft Acids and Bases (HSAB) theory, with a high affinity for soft metal ions. wikipedia.org The resulting metal dithiocarbamate complexes are often insoluble in water but soluble in organic solvents. nih.gov The coordination can occur in several modes, including as a bidentate ligand, where both sulfur atoms bind to the metal center. researchgate.net

This ability to form stable metal complexes is pivotal to its role as a single-source precursor (SSP). cncb.ac.cnresearchgate.net In this approach, a well-defined molecular complex containing pre-formed metal-sulfur bonds is synthesized and then decomposed, typically through heating (thermolysis), to yield high-purity metal sulfide (B99878) nanomaterials. cncb.ac.cnucl.ac.uk Using a dithiocarbamate complex as an SSP offers excellent control over the stoichiometry of the final product because the metal and sulfur are already present in the desired ratio within the precursor molecule. cncb.ac.cnacs.org This method is considered advantageous as it is a clean and efficient route to a variety of binary and ternary metal sulfide nanoparticles, which have applications in fields like catalysis and energy storage. researchgate.netresearchgate.net

Precursor Complex (from Diethyldithiocarbamate)Nanoparticle ObtainedSynthesis MethodReference
Zinc bis(diethyldithiocarbamate)Zinc Sulfide (ZnS)Melt Method (Solventless) nih.gov
Iron(III) tris(diethyldithiocarbamate)Iron SulfideSolvothermal Decomposition ucl.ac.uk
Copper(II) bis(diethyldithiocarbamate)Copper Sulfide (CuS)Decomposition researchgate.net
Palladium(II) bis(N-ethylphenyldithiocarbamato)Palladium SulfideSolvothermal nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14N2S2 B1582315 Ammonium diethyldithiocarbamate CAS No. 21124-33-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

21124-33-4

Molecular Formula

C5H14N2S2

Molecular Weight

166.3 g/mol

IUPAC Name

azanium;N,N-diethylcarbamodithioate

InChI

InChI=1S/C5H11NS2.H3N/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);1H3

InChI Key

JSYCNFYVINPILE-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)S.N

Canonical SMILES

CCN(CC)C(=S)[S-].[NH4+]

Other CAS No.

21124-33-4

Pictograms

Irritant

Related CAS

147-84-2 (Parent)

Origin of Product

United States

Synthesis and Derivatization Methodologies

Established Synthetic Pathways of Ammonium (B1175870) Diethyldithiocarbamate (B1195824)

The primary and most recognized method for synthesizing ammonium diethyldithiocarbamate involves a one-pot reaction that brings together a secondary amine, carbon disulfide, and a source of ammonia (B1221849).

The synthesis of dithiocarbamates is fundamentally achieved through the reaction of a primary or secondary amine with carbon disulfide. nih.govnih.govnih.gov In the specific case of this compound, the process involves the nucleophilic addition of diethylamine (B46881) to the electrophilic carbon of carbon disulfide (CS₂). This initial reaction forms N,N-diethyldithiocarbamic acid.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are manipulated include temperature, pressure, solvent system, and pH.

Temperature and Pressure: The reaction is often conducted at controlled, cooler temperatures, for instance, between 15-35°C, using a reactor equipped with a cooling jacket. google.com Running the reaction at pressures greater than atmospheric pressure can be advantageous as it helps to prevent the loss of volatile reactants like ammonia. google.com

Solvents and Agitation: The reaction is typically carried out with agitation in the presence of a diluent. google.com Stable liquid nitriles, such as acetonitrile (B52724) or benzonitrile, are effective solvents because the ammonium dithiocarbamate (B8719985) product is only sparingly soluble in them, which facilitates its precipitation and subsequent isolation by filtration. google.com

Table 1: Optimization Parameters for Dithiocarbamate Synthesis

ParameterConditionEffect on Reaction
Temperature15-35°CEnsures satisfactory results and control over the exothermic reaction. google.com
PressureGreater than atmosphericPrevents loss of gaseous reactants like ammonia. google.com
SolventNitriles (e.g., Acetonitrile)Facilitates reaction and precipitation of the product for easier isolation. google.com
pH6.0 - 8.0Increases process conversion rate and improves product quality. google.com

Advanced Derivatization Strategies for Functional Enhancement

The diethyldithiocarbamate structure serves as a versatile scaffold for further chemical modification. These derivatization strategies are employed to introduce new functional groups, thereby altering the molecule's properties for specific applications.

The diethyldithiocarbamate group itself can undergo several types of reactions, primarily targeting the sulfur atoms.

Oxidation: Oxidation of the dithiocarbamate anion leads to the formation of a disulfide bond, yielding a species known as a thiuram disulfide. wikipedia.org

Alkylation and Esterification: As nucleophiles, dithiocarbamates readily react with alkylating agents. wikipedia.org For example, reaction with dichloromethane (B109758) results in the formation of a methylene-bridged bis(dithiocarbamate) ester. wikipedia.orgcdnsciencepub.com Furthermore, they can react with epoxides at neutral pH and elevated temperatures (e.g., 60°C) to form stable dithiocarbamate esters. researchgate.net

Synthesis of Heterocycles: The dithiocarbamate moiety is a valuable precursor for synthesizing various heterocyclic compounds. It can be used to produce substituted thioureas and, through multi-step processes, thiazolidine-2-thiones. nih.gov

Table 2: Selected Modification Reactions of the Diethyldithiocarbamate Moiety

Reaction TypeTypical Reagent(s)Resulting Product Class
OxidationIodine (I₂)Thiuram disulfide. wikipedia.org
AlkylationDichloromethane (CH₂Cl₂)Dithiocarbamate ester. wikipedia.org
Reaction with EpoxidesEpoxidesStable esters of dithiocarbamic acid. researchgate.net
Cyclization PrecursorVarious (e.g., involving iodocyclization)Thiazolidine-2-thiones. nih.gov

Advanced strategies focus on creating analogs by introducing diverse substituents, often through multi-component reactions or by coupling the dithiocarbamate core to other molecules.

Functionally Substituted Esters: A common strategy involves the alkylation of sodium diethyldithiocarbamate with functionalized alkyl halides, such as allyl-2-chloroacetate or 4-(chloromethyl)-1,3-dioxolane, to produce novel esters of N,N-diethyldithiocarbamic acid. researchgate.net

Sugar-Linked Derivatives: For enhanced biocompatibility and solubility, diethyldithiocarbamate can be conjugated to saccharides. nih.gov This has been achieved by reacting unprotected sugars with sodium diethyldithiocarbamate in the presence of a coupling agent like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC), forming a thioglycosidic bond that links the sugar to the DDC moiety. nih.gov

Multi-Component Reactions: Modern organic synthesis offers sophisticated one-pot methods for creating a wide array of dithiocarbamate analogs. These include copper-mediated three-component reactions of boronic acids, amines, and carbon disulfide to yield S-aryl dithiocarbamates, and catalyst-free condensations with Michael acceptors to produce β-keto dithiocarbamates. organic-chemistry.org

Table 3: Examples of Advanced Strategies for Synthesizing Substituted Dithiocarbamate Analogs

Analog TypeSynthetic StrategyKey Starting Materials
Saccharide-DDC ConjugatesCoupling reactionUnprotected sugars, Sodium diethyldithiocarbamate, DMC. nih.gov
S-Aryl DithiocarbamatesCopper-mediated three-component couplingBoronic acids, Amines, Carbon disulfide. organic-chemistry.org
β-Keto DithiocarbamatesThree-component condensationAmines, Carbon disulfide, Michael acceptor. organic-chemistry.org
Functionally Substituted EstersAlkylationSodium diethyldithiocarbamate, Functionalized alkyl halides (e.g., allyl-2-chloroacetate). researchgate.net

Compound Reference Table

Coordination Chemistry of the Diethyldithiocarbamate Ligand

Ligand Characteristics and Coordination Modes

The diethyldithiocarbamate (B1195824) ligand, [ (C₂H₅)₂NCS₂]⁻, possesses a unique set of electronic and structural features that dictate its coordination behavior. The presence of two sulfur donor atoms and the influence of the diethylamino group are central to its versatility as a ligand.

Bidentate Chelation

The most common coordination mode for the diethyldithiocarbamate ligand is as a bidentate chelating agent, where both sulfur atoms bind to a single metal center, forming a stable four-membered ring. wikipedia.orgnih.gov This chelating ability is a key factor in the formation of numerous stable metal complexes. mdpi.com The resonance delocalization of electron density across the S₂CN fragment contributes to the stability of these chelate rings. wikipedia.orgresearchgate.net This bidentate coordination is observed in a wide variety of complexes, including those with square planar, tetrahedral, and octahedral geometries. wikipedia.orgwikipedia.orgwikipedia.org

Monodentate and Bridging Coordination

While bidentate chelation is prevalent, the diethyldithiocarbamate ligand can also adopt other coordination modes. wikipedia.org In certain instances, it can act as a monodentate ligand, with only one sulfur atom coordinating to the metal center. nih.govmdpi.com This mode is less common but has been observed in specific structural contexts, often influenced by steric hindrance or the electronic requirements of the metal ion.

Furthermore, the ligand can function as a bridging ligand, connecting two or more metal centers. wikipedia.orgnih.gov This bridging can occur through a single sulfur atom that coordinates to two different metals or through both sulfur atoms coordinating to separate metal ions, leading to the formation of polynuclear complexes. nih.gov

Electronic and Steric Influences on Coordination

The coordination behavior of the diethyldithiocarbamate ligand is significantly influenced by both electronic and steric factors. Electronically, the ligand is considered a "soft" donor due to the polarizability of the sulfur atoms, leading to a preference for binding with soft or borderline metal ions according to Hard-Soft Acid-Base (HSAB) theory. wikipedia.org The electron-donating nature of the diethylamino group enhances the electron density on the sulfur atoms, influencing the stability and reactivity of the resulting complexes. wikipedia.org

Sterically, the two ethyl groups on the nitrogen atom can influence the coordination geometry around the metal center. While not excessively bulky, these groups can play a role in favoring certain coordination numbers and geometries over others. In some cases, steric interactions between ligands can lead to distortions from idealized geometries.

Complexation with Diverse Metal Ions

The diethyldithiocarbamate ligand forms stable complexes with a wide range of metal ions, a testament to its versatile coordinating ability.

Transition Metal Complexes

The interaction of diethyldithiocarbamate with transition metals has been extensively studied, yielding a vast family of complexes with diverse structures and properties.

Copper (Cu): Copper complexes of diethyldithiocarbamate are well-known. Copper(II) forms the square planar complex, Cu(S₂CNEt₂)₂. mdpi.com This complex is known to be stable. nih.gov Dithiocarbamates can stabilize copper in various oxidation states, including Cu(I), Cu(II), and Cu(III). researchgate.net

Nickel (Ni): Nickel(II) readily forms a stable, green, square planar complex, Ni(S₂CNEt₂)₂. wikipedia.org This complex is diamagnetic. wikipedia.org Oxidation of this complex can yield a nickel(IV) species. wikipedia.org

Cobalt (Co): Cobalt can form complexes in both the +2 and +3 oxidation states. Cobalt(III) forms the octahedral complex, Co(S₂CNEt₂)₃, which is a green, diamagnetic solid. wikipedia.orgnih.gov Cobalt(II) can also form diethyldithiocarbamate complexes. nih.govdyenamo.se

Iron (Fe): Iron forms complexes in both the +2 and +3 oxidation states. Iron(III) forms the black, octahedral complex Fe(S₂CNEt₂)₃, which exhibits temperature-dependent spin crossover behavior. wikipedia.org At low temperatures, it is in a low-spin state, while at room temperature, it is in a high-spin state. wikipedia.org The iron(II) complex, [Fe(S₂CNEt₂)₂]₂, exists as a dimer in the solid state. wikipedia.org Iron diethyldithiocarbamate complexes are also known for their ability to trap nitric oxide. nih.gov

Manganese (Mn): The chemistry of manganese with diethyldithiocarbamate is sensitive to the presence of oxygen. mdpi.comnih.gov In the absence of oxygen, the manganese(II) complex, Mn(S₂CNEt₂)₂, can be isolated. mdpi.comnih.govresearchgate.net However, in the presence of air, this is readily oxidized to the dark violet manganese(III) complex, Mn(S₂CNEt₂)₃. mdpi.comnih.govresearchgate.net

Platinum (Pt): Platinum(II) forms square planar complexes with diethyldithiocarbamate. These complexes have been investigated for their potential applications in various fields. mdpi.com For instance, platinum complexes with dithiocarbamate (B8719985) ligands have been synthesized and characterized. nih.gov

Gold (Au): Gold, in both the +1 and +3 oxidation states, forms stable complexes with diethyldithiocarbamate. rsc.orgmdpi.com Gold(I) phosphine (B1218219) complexes containing the diethyldithiocarbamate ligand have been synthesized. rsc.orgnih.gov Gold(III) dithiocarbamate complexes have also been studied for their chemical properties. mdpi.comfrontiersin.org

Zinc (Zn): Zinc(II), a d¹⁰ metal, forms the complex Zn(S₂CNEt₂)₂. nih.govrsc.org In the solid state, this complex can exist as a dimer where the zinc centers are five-coordinate. wikipedia.orgrsc.orgosti.gov These complexes have been explored as precursors for the synthesis of zinc sulfide (B99878) nanoparticles. rsc.orgosti.gov

MetalComplex FormulaOxidation StateCoordination GeometryColor
CopperCu(S₂CNEt₂)₂+2Square PlanarYellow/Brown
NickelNi(S₂CNEt₂)₂+2Square PlanarGreen
CobaltCo(S₂CNEt₂)₃+3OctahedralGreen
IronFe(S₂CNEt₂)₃+3OctahedralBlack
ManganeseMn(S₂CNEt₂)₃+3OctahedralDark Violet
PlatinumPt(S₂CNEt₂)₂+2Square PlanarN/A
Gold[Au(S₂CNEt₂)₂]⁺ (example)+3Square PlanarN/A
ZincZn(S₂CNEt₂)₂+2Tetrahedral/Five-coordinate (dimer)White/Pale Yellow

Heavy Metal Complexation

The strong affinity of the sulfur atoms in the diethyldithiocarbamate ligand for soft heavy metal ions makes it an effective chelating agent for these elements.

Lead (Pb): Lead(II) forms a stable complex with diethyldithiocarbamate, Pb(S₂CNEt₂)₂. This complexation is a result of the strong interaction between the soft lead ion and the soft sulfur donor atoms.

Cadmium (Cd): Cadmium(II) readily reacts with diethyldithiocarbamate to form the complex Cd(S₂CNEt₂)₂. nih.govniscair.res.in This complex is generally insoluble in water. nih.gov The majority of reported cadmium dithiocarbamate complexes exhibit dimeric structures. mdpi.com

Mercury (Hg): Mercury(II) also forms a very stable complex with diethyldithiocarbamate, Hg(S₂CNEt₂)₂. The high stability of this complex is a classic example of the HSAB principle, with the soft mercury(II) ion forming a strong bond with the soft sulfur donors of the ligand.

The ability of diethyldithiocarbamate to form stable, often insoluble, complexes with heavy metals has been a subject of considerable research interest. nih.govnih.gov

MetalComplex FormulaOxidation State
LeadPb(S₂CNEt₂)₂+2
CadmiumCd(S₂CNEt₂)₂+2
MercuryHg(S₂CNEt₂)₂+2

Lanthanide and Actinide Complexes (e.g., Tb)

The diethyldithiocarbamate (dtc) ligand readily forms complexes with trivalent lanthanide and actinide elements. rsc.org These f-block element complexes are typically prepared in non-aqueous solvents and result in general formulas of M(dtc)₃ and [NEt₄][M(dtc)₄]. rsc.org Complexes of the type M(dtc)₃ have been synthesized for a range of lanthanides (La to Lu, excluding Pm) and for the actinides neptunium (B1219326) (Np) and plutonium (Pu). rsc.org Similarly, the tetrakis complexes, [NEt₄][M(dtc)₄], have been prepared for the same series of elements. rsc.org

Actinide(IV) ions also form stable diethyldithiocarbamate complexes. For instance, tetrakis(diethyldithiocarbamate) complexes of thorium(IV), uranium(IV), neptunium(IV), and plutonium(IV) with the formula M(dtc)₄ have been synthesized. rsc.org These compounds are isomorphous, and structural analysis of the uranium complex reveals a monomeric structure with the uranium atom likely being eight-coordinate. rsc.org The structure of tetraethylammonium (B1195904) neptunium(III) tetrakis(N,N-diethyldithiocarbamate), [NEt₄][Np(dtc)₄], has been determined by single-crystal X-ray diffraction. It crystallizes in a monoclinic system, and the neptunium atom is coordinated to eight sulfur atoms with a mean Np–S bond distance of 2.87 Å. rsc.org

While extensive data on terbium (Tb) diethyldithiocarbamate complexes is not as prevalent in the reviewed literature, the general reactivity of lanthanides with dithiocarbamate ligands suggests its capability to form analogous stable complexes. rsc.orgnih.gov The study of lanthanide complexes is often driven by their unique luminescent properties. rsc.org

Geometric Structures of Metal Complexes

The geometry of metal diethyldithiocarbamate complexes is influenced by the coordination number and the electronic configuration of the central metal ion. nih.gov The ligand can accommodate various coordination environments, leading to several common structural architectures. wikipedia.org

Octahedral Geometries

Octahedral geometry is common for metal ions with a coordination number of six. In these complexes, three bidentate diethyldithiocarbamate ligands coordinate to the metal center. Numerous transition metals form homoleptic tris(diethyldithiocarbamate) complexes with an octahedral arrangement of the six sulfur donor atoms around the metal. wikipedia.org Examples include complexes of iron(III), cobalt(III), and ruthenium(III). wikipedia.orgmdpi.comtandfonline.com For instance, iron(III) tris(diethyldithiocarbamate) is a well-known representative complex. wikipedia.org The cobalt(III) complex, [Co(Et₂dtc)₃], also features a distorted octahedral geometry. tandfonline.com Ruthenium complexes, which are often in the +2 or +3 oxidation state, also typically adopt octahedral coordination geometries. mdpi.com

Square Planar Configurations

Square planar geometry is characteristic of d⁸ metal ions, such as Ni(II), Pd(II), Pt(II), and Cu(II). nih.govlibretexts.orgvedantu.com In these complexes, the central metal ion is surrounded by four donor atoms in a plane. Copper(II) diethyldithiocarbamate, [Cu(S₂CNEt₂)₂], is a well-established example of a square planar complex. nih.gov Nickel(II) also forms square planar complexes with diethyldithiocarbamate, [Ni(S₂CNEt₂)₂]. nih.gov The crystal field theory for square planar complexes indicates a large energy gap between the d(x²-y²) orbital and the next highest d orbital, which favors a low-spin d⁸ configuration. libretexts.org The geometry of these complexes can be slightly distorted from a perfect square planar arrangement. mdpi.com

Thermodynamics and Kinetics of Complex Formation

The formation of metal diethyldithiocarbamate complexes is a thermodynamically favorable process, as evidenced by their high stability constants. chemicalpapers.com Potentiometric studies have been used to determine the stability constants for a range of divalent and trivalent metal ions in non-aqueous solvents like dimethyl sulfoxide (B87167) and methanol (B129727). chemicalpapers.com The exceptional stability of these complexes is attributed to the strong chelation effect of the bidentate dithiocarbamate ligand. mdpi.com

Table 2: Stability Constants (log β) of Metal Diethyldithiocarbamate Complexes in Dimethyl Sulfoxide (DMSO)

Central Atom Complex log β
Ni(II) [Ni(dtc)₂] 13.0
Cu(II) [Cu(dtc)₂] 16.7
Zn(II) [Zn(dtc)₂] 10.1
Cd(II) [Cd(dtc)₂] 13.9
Pb(II) [Pb(dtc)₂] 16.9
Fe(III) [Fe(dtc)₃] 16.8
Co(III) [Co(dtc)₃] 24.1
Bi(III) [Bi(dtc)₃] 22.8

Data sourced from Labuda et al. (1984) chemicalpapers.com

The kinetics of complex formation and ligand substitution have also been investigated. For example, the reaction between the dimeric complex [Co₂(Et₂dtc)₅]⁺ and nucleophilic ligands has been studied. The results suggest a mechanism involving the reversible dissociation of one end of a bridging dithiocarbamate ligand to create a reactive cobalt(III) center that is then attacked by the incoming nucleophile. tandfonline.com

The kinetics of the degradation of dithiocarbamate complexes are also of interest. Complexation with metal ions can significantly slow the rate of hydrolysis, particularly under acidic conditions. researchgate.net The rate of dissociation is a critical factor in applications such as chelation therapy. nih.gov For instance, the rate of fecal excretion of cadmium after administration of different dithiocarbamate derivatives was found to be related to the partition coefficient of the respective cadmium-dithiocarbamate complex. nih.gov

Enthalpic and Entropic Considerations

The chelation of a metal ion by two bidentate diethyldithiocarbamate ligands is generally an enthalpically favorable process due to the formation of strong metal-sulfur bonds. The soft nature of the sulfur donor atoms in the dithiocarbamate ligand leads to strong interactions with soft and borderline metal ions. wikipedia.org

While specific values are not broadly tabulated for a series of metals with diethyldithiocarbamate, the stability of various metal dithiocarbamate complexes in dimethyl sulfoxide has been established in the order: Hg(II) > Cu(II) > Ni(II) > Pb(II) ≈ Cd(II) > Zn(II). publish.csiro.au This sequence reflects the interplay of both enthalpic and entropic factors.

Table 1: General Thermodynamic Considerations for Metal-Diethyldithiocarbamate Complexation

Thermodynamic ParameterGeneral ObservationRationale
Enthalpy (ΔH) Generally negative (exothermic)Formation of stable metal-sulfur bonds.
Entropy (ΔS) Generally positiveChelate effect: release of multiple solvent molecules upon ligand binding.
Gibbs Free Energy (ΔG) NegativeCombination of favorable enthalpy and entropy changes leads to spontaneous complex formation.

Reaction Rate Constants and Activation Parameters

The kinetics of ligand substitution and exchange reactions involving diethyldithiocarbamate complexes provide insight into their reactivity and reaction mechanisms. These reactions can proceed through different pathways, primarily categorized as dissociative and associative mechanisms. publish.csiro.au

A study on the interaction of diethyldithiocarbamate with a di-μ-hydroxobis(bipyridyl)dipalladium(II) ion in an aqueous medium revealed a two-step process. researchgate.netias.ac.in The first step is dependent on the concentration of the dithiocarbamate ligand, while the second, slower step is independent of the ligand concentration and is attributed to ring closure. researchgate.netias.ac.in

The activation energy for the thermal decomposition of various transition metal dithiocarbamate complexes has been found to vary over a wide range, from 33.8 to 188.3 kJ mol⁻¹. researchgate.net For instance, the copper complex exhibits the minimum activation energy in this range, while the zinc complex shows the maximum. researchgate.net The order of the decomposition reaction can also vary; for Ni, Zn, and Cd complexes, a second-order reaction suggests a bimolecular process, whereas for other metals, a unimolecular process is observed. researchgate.net

Metal exchange reactions between divalent metal ions and their dithiocarbamate complexes in dimethyl sulfoxide have been shown to occur via two main pathways: a dissociative pathway involving the dissociation of the dithiocarbamate ligand followed by substitution, and a direct associative pathway involving an electrophilic attack of a metal ion on the complex. publish.csiro.au The predominant pathway is dependent on the stability of the complex and the nature of the metal ion. publish.csiro.au

Table 2: Activation Parameters for the Reaction of Diethyldithiocarbamate with a Palladium(II) Complex researchgate.net

Temperature (K)k₁ (s⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)
2980.002445.3 ± 2.1-154 ± 6
3030.0035
3080.0050
3130.0070

Note: The data in this table is for a specific reaction between diethyldithiocarbamate and di-μ-hydroxobis(bipyridyl)dipalladium(II) ion and serves as an illustrative example.

The reactivity of dithiocarbamate complexes is also influenced by the solvent. For example, sodium N,N-diethyldithiocarbamate has been observed to react with methylene (B1212753) chloride to form a dithiocarbamate ester. researchgate.net

Advanced Spectroscopic and Structural Characterization of Ammonium Diethyldithiocarbamate and Its Metal Complexes

X-ray Crystallography

X-ray crystallography is an indispensable technique for the precise determination of the three-dimensional atomic arrangement within a crystal. This method has been widely applied to elucidate the structures of metal complexes of diethyldithiocarbamate (B1195824), providing critical insights into coordination geometries, bond lengths, and bond angles.

Single-Crystal X-ray Diffraction (e.g., Mo, Pt, Au, Mn, Cu, Fe, Ga Complexes)

Single-crystal X-ray diffraction offers unparalleled detail regarding the molecular structure of crystalline compounds.

Manganese (Mn) Complexes: The crystal structure of tris(N,N-diethyldithiocarbamato)manganese(III) reveals a monoclinic system with the space group P2₁/a. rsc.org The manganese atom is chelated by three diethyldithiocarbamate ligands through the sulfur atoms. The coordination geometry around the manganese center is heavily distorted from the typical D₃ point symmetry observed in similar transition-metal complexes. This distortion is attributed to the Jahn-Teller effect, arising from the ⁵E₉ electronic ground state of the molecule. The Mn-S bond lengths vary significantly, with pairs of bonds having lengths of approximately 2.38 Å, 2.43 Å, and 2.55 Å. rsc.org

Iron (Fe) Complexes: The single-crystal X-ray structure of iodobis(N,N-diethyldithiocarbamato)iron(III) shows a monoclinic crystal system with the space group P2₁/n. rsc.org The iron atom exhibits a square pyramidal coordination geometry. The base of the pyramid is formed by four sulfur atoms from the two bidentate diethyldithiocarbamate ligands, and the iodine atom occupies the apical position. The iron atom is displaced by approximately 0.6 Å from the basal plane of the sulfur atoms. The Fe-S bond distances are around 2.28 Å, and the Fe-I bond length is 2.59 Å. rsc.org

Copper (Cu) Complexes: The single-crystal X-ray structure of bis(N,N-diethyldithiocarbamate)copper(II) has been determined, providing detailed geometric parameters.

Gold (Au) Complexes: Novel gold(I) complexes with the general formula [Au(DTC)PPh₃], where DTC is a dithiocarbamate (B8719985) ligand, have been synthesized and characterized by single-crystal X-ray diffraction. sisgeenco.com.br These studies are crucial for understanding the structure-activity relationships of these potential antitumor agents. sisgeenco.com.br

Molybdenum (Mo), Platinum (Pt), and Gallium (Ga) Complexes: Detailed single-crystal X-ray diffraction data for diethyldithiocarbamate complexes of Molybdenum, Platinum, and Gallium were not prominently available in the reviewed literature. Further research is required to fully characterize the crystallographic structures of these specific metal complexes.

Metal ComplexCrystal SystemSpace GroupKey Structural FeaturesReference
tris(N,N-diethyldithiocarbamato)manganese(III)MonoclinicP2₁/aDistorted coordination geometry due to Jahn-Teller effect; Varying Mn-S bond lengths (2.38 Å, 2.43 Å, 2.55 Å). rsc.org
iodobis(N,N-diethyldithiocarbamato)iron(III)MonoclinicP2₁/nSquare pyramidal geometry; Iron atom displaced from the basal plane of sulfur atoms. rsc.org
[Au(DTC)PPh₃] type--Characterized for potential antitumor applications. sisgeenco.com.br

Powder X-ray Diffraction (XRD)

Powder X-ray diffraction is a versatile technique for identifying crystalline phases and obtaining information about the unit cell dimensions of a material. It is particularly useful when single crystals of sufficient size and quality for single-crystal X-ray diffraction are not available. nih.gov

XRD patterns of dithiocarbamate complexes serve as a fingerprint for a given crystalline phase. nih.gov For instance, the powder XRD patterns of newly synthesized metal-organic frameworks (MOFs) incorporating dithiocarbamate ligands can confirm the formation of the desired crystalline structure. researchgate.net The technique is also employed to study phase transitions and the effects of external stimuli, such as temperature or pressure, on the crystal structure. Studies on dietary supplements containing iron have utilized powder XRD to identify the specific iron compounds present, such as iron(II) bisglycinate, by comparing the diffraction patterns to known standards. mdpi.com In the context of manganese diethyldithiocarbamate complexes, powder XRD has been used to identify the formation of the bis-substituted Mn(II) complex and to track its transformation in the solid state upon reaction with dioxygen. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for characterizing ammonium (B1175870) diethyldithiocarbamate and its metal complexes. The FT-IR spectrum of ammonium diethyldithiocarbamate displays characteristic absorption bands corresponding to the various functional groups present in the molecule. nist.gov

Key vibrational bands for diethyldithiocarbamate complexes include:

ν(C-N): The stretching vibration of the C-N bond in the NCS₂⁻ group typically appears in the range of 1450-1550 cm⁻¹. researchgate.net

ν(C-S): The C-S stretching vibration in the -CSS group is also a characteristic feature. researchgate.net

ν(C-H): Symmetric C-H stretching of the methyl and methylene (B1212753) groups are observed around 2849 cm⁻¹ and 2912 cm⁻¹. researchgate.net

The coordination of the diethyldithiocarbamate ligand to a metal ion often results in shifts in these vibrational frequencies, providing evidence of complex formation. For example, in metal complexes, a single peak for the ν(C-S) vibration indicates a symmetrical bidentate chelating mode of the ligand. nih.gov

Vibrational ModeTypical Wavenumber Range (cm⁻¹)SignificanceReference
ν(C-N) of NCS₂⁻1450-1550Characteristic of the thioureide bond. researchgate.net
ν(C-S) of -CSS-Indicates the presence of the dithiocarbamate group. researchgate.net
Symmetric ν(C-H)2849, 2912Corresponds to methyl and methylene groups. researchgate.net

Raman Spectroscopy (e.g., Surface-Enhanced Raman Scattering for Metal Interactions)

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying metal-ligand vibrations. A significant advancement in this area is Surface-Enhanced Raman Scattering (SERS), a technique that dramatically enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as gold or silver nanoparticles. nih.gov

SERS has been effectively used to study the interaction between diethyldithiocarbamate and metal ions. For instance, the interaction of diethyldithiocarbamate with Cu(II) ions on gold nanoparticles leads to a noticeable blueshift of the vibrational band at approximately 1490 cm⁻¹ to around 1504 cm⁻¹. nih.gov This spectral shift is indicative of the complex formation and the binding of the Cu(II) ion, acting as a Lewis acid, to the nitrogen atom of the ligand. nih.gov High-pressure Raman spectroscopy studies on nickel(II) bis(N,N-diethyldithiocarbamate) have revealed phase transitions and changes in the ligand's resonance structure under compression. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. ¹H and ¹³C NMR are routinely used to characterize this compound and its diamagnetic metal complexes.

¹H NMR

The ¹H NMR spectrum of diethylammonium (B1227033) diethyldithiocarbamate provides distinct signals for the protons in the ethyl groups and the ammonium proton. The chemical shifts and coupling patterns of the methylene (-CH₂) and methyl (-CH₃) protons are characteristic of the diethylamino moiety. chemicalbook.comnih.gov

¹³C NMR

The ¹³C NMR spectrum offers further structural insights, with a characteristic signal for the carbon atom of the NCS₂ group. chemicalbook.comacs.org The chemical shift of this carbon is sensitive to the electronic environment and can be influenced by the nature of the substituents on the nitrogen atom and by coordination to a metal center. acs.org Studies have explored the relationship between ¹³C NMR chemical shifts, C-N stretching vibration frequencies, and π-bonding in the NCS₂ fragment of dithiocarbamates. acs.org

NucleusCompoundSolventKey Chemical Shifts (δ, ppm)Reference
¹HDiethylthis compoundCDCl₃Signals corresponding to -CH₂ and -CH₃ protons of the diethyl groups. chemicalbook.com
¹³CDiethylthis compound-Characteristic signal for the NCS₂ carbon. chemicalbook.com

Electronic Spectroscopy: UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a valuable tool for characterizing this compound and its metal complexes. The diethyldithiocarbamate (DDTC) ligand itself exhibits absorption bands in the ultraviolet region. For instance, in a DMSO solution, potassium dithiocarbamate shows two absorption peaks at 266 nm and 329 nm. sysrevpharm.org

The formation of metal complexes with diethyldithiocarbamate leads to the appearance of new and often intense absorption bands in the visible region, which are responsible for their characteristic colors. sysrevpharm.org These bands are typically due to charge transfer transitions.

A prominent example is the complex formed between DDTC and copper(II) ions, which has a distinct yellow color. nih.gov The UV-Vis absorption spectrum of the Cu(DDTC)₂ complex shows a strong absorption band at approximately 450 nm. nih.govresearchgate.net The intensity of this peak is dependent on the concentration of the copper ions, making it useful for quantitative analysis. nih.gov The formation of this colored complex is a classic method for the spectrophotometric determination of copper. researchgate.net

The electronic spectra of dithiocarbamate complexes can also reveal information about the coordination environment of the metal ion. For example, a new band observed at 389 nm in a nickel dithiocarbamate complex is attributed to intra-ligand charge transfer transitions associated with the coordinated dithiocarbamate group. researchgate.net

Table 1: UV-Visible Absorption Data for Diethyldithiocarbamate and its Copper(II) Complex

Compound/ComplexSolventAbsorption Maxima (λmax)Reference
Potassium DithiocarbamateDMSO266 nm, 329 nm sysrevpharm.org
Copper(II) DiethyldithiocarbamateWater/Organic Solvent~450 nm nih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS has been employed to study dithiocarbamate complexes, providing insights into the bonding between the ligand and the metal.

For instance, XPS analysis of a cerium-diethyldithiocarbamate (Ce-DEDTC) complex was used to characterize its structure. researchgate.net In studies of metal complexes electrografted onto surfaces, such as ruthenium tris(bipyridine) on boron-doped diamond, XPS is a crucial tool for confirming the presence and chemical state of the grafted complex. rsc.org The technique can provide detailed information about the N(1s) and C(1s) core levels, which can be compared with theoretical calculations to understand the molecular electronic structure. nih.gov

While specific XPS data for this compound was not prevalent in the search results, the technique's application to related dithiocarbamate systems highlights its utility in elucidating the electronic structure and bonding in these compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as transition metal complexes with unpaired electrons. nih.gov It provides detailed information about the electronic structure and the local environment of the paramagnetic center. mdpi.com

Copper(II) diethyldithiocarbamate, Cu(II)(DTC)₂, is a well-studied paramagnetic complex. EPR spectroscopy has been used to detect and characterize this complex in various biological and chemical systems. nih.gov For example, in studies of ischemic mouse liver, EPR spectroscopy revealed a significant increase in the level of Cu(II)(DETC)₂ adducts in the ischemic tissue compared to normal tissue. nih.gov

The EPR spectrum of Cu(II) complexes is characterized by g-values and hyperfine splitting constants, which are sensitive to the coordination geometry and the nature of the coordinating ligands. nih.govmdpi.com For a (1:2) copper(II)-l-histidine complex, X-band EPR at 77 K showed a spectrum with g|| = 2.237 and a hyperfine splitting of 554 MHz. mdpi.com Analysis of the superhyperfine structure in EPR spectra can reveal the number of coordinated nitrogen atoms. nih.gov

EPR has also been used to study radical intermediates in enzyme-catalyzed reactions involving dithiocarbamates. For instance, in the reaction catalyzed by ethanolamine (B43304) ammonia-lyase, EPR spectra show signals corresponding to both low spin Co(II) and an organic free radical, with the interactions between them providing structural information. nih.govnih.gov

Table 2: Representative EPR Parameters for a Copper(II) Complex

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of materials. nih.goveag.com TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material. uni-siegen.de

For this compound, the melting point is reported as 80 °C, at which it decomposes. chemdad.comsigmaaldrich.com The thermal decomposition of ammonium salts of dithiocarbamic acids has been studied using TGA and Differential Scanning Calorimetry (DSC). researchgate.net For this compound (NHDEDC), the DSC curve shows an endothermic peak at 113 °C (386 K) corresponding to its melting, followed by decomposition of the liquid. researchgate.net

The thermal decomposition of metal dithiocarbamate complexes has also been investigated. researchgate.net For example, the thermal decomposition of transition metal bis(N-ethyl-N'-hydroxyethyldithiocarbamato)metal complexes occurs in multiple stages, with the first stage being a rapid mass loss. researchgate.net The end products of the decomposition depend on the metal ion; for instance, a cobalt complex yields cobalt metal, while a copper complex forms copper sulfide (B99878) (CuS) which can then be oxidized to copper sulfate (B86663) and finally copper oxide. researchgate.net

A study on the thermal dissociation of ammonium carbonate using TGA showed that the peak reaction rates occurred at 96, 118, and 128 °C for heating rates of 2, 4, and 8 K/min, respectively. d-nb.info This type of analysis provides crucial kinetic information, such as activation energy. d-nb.info

Table 3: Thermal Decomposition Data for this compound

TechniqueObservationTemperatureReference
Melting PointDecomposes80 °C chemdad.comsigmaaldrich.com
DSCEndothermic peak (melting)113 °C (386 K) researchgate.net

Analytical Chemistry Applications and Methodologies

Preconcentration and Separation Techniques for Metal Ions

Preconcentration and separation are critical steps in the analysis of trace and heavy metals, as they are often present in very low concentrations and in complex matrices that can interfere with their detection. Ammonium (B1175870) diethyldithiocarbamate (B1195824) serves as an excellent chelating agent in several of these techniques.

Solvent Extraction (Liquid-Liquid Extraction)

Solvent extraction, also known as liquid-liquid extraction, is a widely used method for the separation and preconcentration of metal ions. This technique relies on the differential solubility of a solute between two immiscible liquid phases, typically an aqueous phase containing the metal ions and an organic solvent.

Ammonium diethyldithiocarbamate is instrumental in this process. In an aqueous solution, the diethyldithiocarbamate anion, supplied by the ammonium salt, reacts with metal ions to form neutral, hydrophobic metal-diethyldithiocarbamate complexes. These complexes exhibit high solubility in non-polar organic solvents, such as chloroform (B151607) and methyl isobutyl ketone (MIBK), allowing for their efficient transfer from the aqueous phase to the organic phase. This process effectively isolates the metal ions from the original sample matrix. The efficiency of the extraction is often dependent on the pH of the aqueous phase, which influences the formation of the metal complexes. For many metal ions, the extraction is quantitative over a specific pH range.

The general mechanism for the extraction of a divalent metal ion (M²⁺) can be represented as:

M²⁺(aq) + 2 [S₂CN(C₂H₅)₂]⁻(aq) → M[S₂CN(C₂H₅)₂]₂(org)

This selective extraction allows for the preconcentration of the metal ions into a smaller volume of organic solvent, thereby increasing their concentration and facilitating more accurate quantification by subsequent analytical techniques.

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized sample preparation technique that offers high enrichment factors, low solvent consumption, and rapid extraction times. mdpi.com The method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample containing the analyte. This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for extraction.

In the context of metal ion analysis, this compound is used as a chelating agent. It is added to the aqueous sample to form hydrophobic complexes with the target metal ions. Subsequently, the mixture of extraction solvent (e.g., carbon tetrachloride or chloroform) and disperser solvent (e.g., methanol (B129727) or acetone) is injected into the sample. The metal-diethyldithiocarbamate complexes are rapidly extracted into the fine droplets of the extraction solvent. The cloudy solution is then centrifuged, causing the dense extraction solvent containing the concentrated analytes to sediment at the bottom of the tube. This small volume is then collected for analysis.

For instance, a DLLME method using diethyldithiocarbamate as a chelating agent has been successfully applied for the preconcentration of silver, followed by determination with graphite (B72142) furnace atomic absorption spectrometry. researchgate.net In another application, DLLME was used for the determination of cadmium, where ammonium pyrrolidine (B122466) dithiocarbamate (B8719985) served as the chelating agent. iaea.org The principle remains the same when using this compound.

Detection and Quantification of Trace and Heavy Metal Ions

Following the preconcentration and separation steps, sensitive analytical techniques are required for the accurate detection and quantification of the trace and heavy metal ions. Atomic absorption spectrometry and inductively coupled plasma-mass spectrometry are two of the most powerful and commonly employed methods for this purpose.

Atomic Absorption Spectrometry (AAS, GFAAS, FAAS)

Atomic absorption spectrometry (AAS) is a technique for determining the concentration of a particular element in a sample by measuring the absorption of light by its free atoms in the gaseous state. The sample solution is typically atomized in a flame (Flame AAS - FAAS) or a graphite furnace (Graphite Furnace AAS - GFAAS).

After preconcentration of metal ions using this compound through techniques like solvent extraction, SPE, or DLLME, the resulting solution containing the metal-diethyldithiocarbamate complexes is introduced into the AAS instrument.

Flame Atomic Absorption Spectrometry (FAAS) is a robust and widely used technique. The organic solvent containing the metal complexes can often be directly aspirated into the flame. The heat of the flame dissociates the complexes and atomizes the metal, allowing for its quantification. FAAS is suitable for determining metal concentrations at the parts-per-million (ppm) level.

Graphite Furnace Atomic Absorption Spectrometry (GFAAS) , also known as electrothermal atomic absorption spectrometry (ETAAS), offers significantly lower detection limits, typically in the parts-per-billion (ppb) range. yorku.ca In GFAAS, a small volume of the sample is injected into a graphite tube, which is then heated in a programmed sequence to dry, ash, and finally atomize the sample. The high sensitivity of GFAAS makes it particularly well-suited for the analysis of trace metals after preconcentration with this compound. For example, GFAAS has been used for the determination of silver in biological samples after preconcentration with diethyldithiocarbamate using DLLME. researchgate.net

The following table summarizes research findings on the determination of various metals using AAS after preconcentration with dithiocarbamates.

Metal IonPreconcentration TechniqueAAS TechniqueSample MatrixDetection LimitRecoveryReference
Cu, Cd, Mo, Pb, Te, NiSolid-Phase ExtractionFAASWaterµg/mL level~99% yorku.ca
Silver (Ag)DLLMEGFAASBiological Samples-- researchgate.net
Cadmium (Cd)DLLMEGFAASWater0.6 ng/L87-108% iaea.org

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively coupled plasma-mass spectrometry (ICP-MS) is a powerful analytical technique for the determination of trace and ultra-trace elements. It combines a high-temperature inductively coupled plasma source with a mass spectrometer. The plasma atomizes and ionizes the elements in the sample, and the mass spectrometer separates and detects the ions based on their mass-to-charge ratio. ICP-MS is renowned for its high sensitivity, with the ability to detect metals at concentrations as low as parts-per-trillion (ppt).

The coupling of preconcentration methods using this compound with ICP-MS provides an exceptionally sensitive and selective analytical approach. After separating and concentrating the metal-diethyldithiocarbamate complexes, the eluate is introduced into the ICP-MS. The high temperature of the plasma efficiently decomposes the complexes and ionizes the metal atoms.

A study on the determination of trace metals in seawater utilized dithiocarbamate complexation for preconcentration followed by ICP-MS analysis. researchgate.net This method achieved quantitative recoveries for a wide range of metals, including Fe, Mn, V, Cr, Ni, Co, Cu, Zn, As, Mo, Cd, Pb, and U, with detection limits in the ng/L range. researchgate.net Another study employed dithiocarbamate-modified silica (B1680970) gel for the preconcentration of precious metals prior to their determination by ICP-MS. researchgate.net

The following table presents research findings on the determination of various metals using ICP-MS after preconcentration with dithiocarbamates.

Metal Ion(s)Preconcentration TechniqueSample MatrixDetection LimitRecoveryReference
Fe, Mn, V, Cr, Ni, Co, Cu, Zn, As, Mo, Cd, Pb, USolvent ExtractionSeawaterng/L range94-100% researchgate.net
Au³⁺, Pd²⁺, Pt²⁺, Pt⁴⁺, Rh³⁺, Ir⁴⁺, Ru⁴⁺, Os⁴⁺Solid-Phase ExtractionGeological Samples-Quantitative researchgate.net

Energy-Dispersive X-ray Fluorescence Spectrometry (EDXRF)

Energy-Dispersive X-ray Fluorescence (EDXRF) is a non-destructive analytical technique used for elemental analysis. xos.comshimadzu.eu It operates by irradiating a sample with X-rays, causing the elements within the sample to emit characteristic fluorescent X-rays. An energy-dispersive detector simultaneously collects these emitted X-rays and separates them by energy to identify and quantify the elements present. xos.com

A significant application of this compound and its related dithiocarbamate compounds in this field is as a chelating agent for the preconcentration of trace metal ions from aqueous solutions. tandfonline.com For samples with very low concentrations of metals, direct EDXRF analysis may lack the required sensitivity. Preconcentration enhances the analyte's concentration, thereby improving detection limits by several orders of magnitude. montclair.edu

The methodology typically involves the following steps:

Complexation: this compound is added to the aqueous sample, where it reacts with dissolved metal ions to form stable, neutral metal-diethyldithiocarbamate complexes.

Extraction/Collection: These complexes are insoluble in water and can be separated from the sample matrix. Common techniques include liquid-liquid extraction into an organic solvent or solid-phase extraction, where the complexes are adsorbed onto a solid support like a cellulose (B213188) or membrane filter. researchgate.net

Analysis: The concentrated sample, whether it's the evaporated organic phase or the filter paper with the collected precipitate, is then analyzed by the EDXRF spectrometer.

Research has demonstrated the efficacy of using dithiocarbamates for preconcentrating a variety of metals prior to EDXRF analysis. For instance, a homogeneous liquid-liquid extraction method using diethyldithiocarbamate achieved a concentration factor of 500, with recoveries for elements like Co, Cu, Fe, Ni, and Zn being around 97-100%. nih.gov Similarly, ammonium pyrrolidine dithiocarbamate (APDC), a closely related chelator, has been successfully used to preconcentrate lanthanides from environmental samples, enabling their determination by EDXRF. nih.gov The recovery rates for this process varied depending on the specific lanthanide, with praseodymium (Pr) showing a recovery of 91.4%. nih.gov

Table 1: EDXRF Research Findings Using Dithiocarbamate Preconcentration

Chelating AgentAnalyte(s)MethodologyKey FindingReference
Diethyldithiocarbamate11 metal ions including Co, Cu, Fe, Ni, ZnHomogeneous liquid-liquid extractionAchieved a concentration factor of 500 with recoveries of 97-100%. Detection limits were at the 10-8 mol L-1 level. nih.gov
Ammonium Pyrrolidine Dithiocarbamate (APDC)Lanthanides (e.g., Pr, Dy)Separation on DOWEX 50W-X8 resin followed by preconcentration with APDC.Recovery varied by element, from 91.4% for Praseodymium (Pr) to 24.9% for Dysprosium (Dy) at an optimal pH of 8. nih.gov
Ammonium Pyrrolidine Dithiocarbamate (APDC)As, Bi, Co, Cu, Fe, Ni, Pb, Se, V, ZnSorption of metal-PDTC complexes onto paraffin-treated cellulose filters.Detection limits ranged from 0.1 µg (As) to 1.2 µg (Bi) on the filter. RSD was no higher than 8%. researchgate.net

Spectrophotometric Methods

Spectrophotometry is a widely used analytical technique that measures the amount of light absorbed by a chemical substance. The use of diethyldithiocarbamate (DTC) as a chromogenic reagent for the determination of metals is a classic and robust spectrophotometric method. scirp.org this compound reacts with numerous metal ions to form distinctly colored complexes that can be extracted into an organic solvent and quantified.

The most prominent application is in the determination of copper. Copper(II) ions react with DTC to form a stable, yellow-brown copper(II) diethyldithiocarbamate complex, Cu(DTC)₂, which is readily extracted into solvents like carbon tetrachloride or butyl acetate (B1210297). scirp.orgnist.gov The absorbance of this colored solution is then measured at its wavelength of maximum absorbance (λmax), typically around 435-440 nm. scirp.orgnih.gov According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the copper complex, and thus to the concentration of copper in the original sample.

This method is noted for its simplicity, high accuracy, and the use of inexpensive reagents. scirp.org It has been successfully applied to determine copper in a wide range of matrices, including alloys, soils, food products, and biological samples. nist.govnih.gov To enhance selectivity and overcome interference from other metal ions that also react with DTC, masking agents such as EDTA or citric acid are often employed. nist.govnih.gov For instance, in the analysis of iron and steel, citric acid and ethylenediaminetetraacetic acid (EDTA) are used to complex interfering ions before the extraction of the copper-DTC complex. nist.gov

Beyond copper, the method has been adapted for other metals. Bismuth can be determined after separation and extraction of its diethyldithiocarbamate complex. nih.gov Furthermore, sequential determination of multiple metals is possible. A method for the simultaneous determination of mercury and copper relies on the displacement of copper from its DTC complex by mercury, allowing for the quantification of both metals. scirp.org

Table 2: Spectrophotometric Determination of Metals Using Diethyldithiocarbamate

AnalyteMethodology HighlightsWavelength (λmax)Molar Absorptivity (ε)Sample MatrixReference
Copper(II)Formation of Cu(II)-DDTC-β-cyclodextrin inclusion complex in ammonia (B1221849) media.436 nm1.3 x 104 L·mol-1·cm-1Aluminium alloys, soils, millet, herbs nih.gov
Copper(II)Extraction of Cu(DDTC)₂ into butyl acetate with EDTA as a masking agent.560 to 600 nmNot specifiedIron and steel nist.gov
Copper(II) and Mercury(II)Extraction of Cu(DDTC)₂ in CCl₄, followed by displacement of Cu by Hg.435 nmNot specifiedFood, biological, and pharmaceutical samples scirp.org
BismuthSeparation via chloroform extraction of its diethyldithiocarbamate complex from a cyanide medium.337 or 460 nm (as iodide)Not specifiedCopper, lead, zinc concentrates; alloys nih.gov

Development of Novel Analytical Reagents and Sensors

The strong chelating ability of the dithiocarbamate functional group makes it an excellent candidate for incorporation into novel analytical reagents and chemical sensors. These sensors aim to provide rapid, selective, and sensitive detection of target analytes, often metal ions, in various environments.

A notable development is in the field of optical chemical sensors. One such sensor was created by functionalizing swellable polymer microspheres with dithiocarbamate groups. nih.gov These microspheres were then embedded in a hydrogel membrane. The sensing mechanism is based on the interaction of the target analyte, such as mercury(II) ions, with the dithiocarbamate groups on the microspheres. This interaction causes the microspheres to swell or shrink, which in turn changes the optical properties (e.g., turbidity or refractive index) of the membrane. This change can be measured and correlated to the analyte concentration. The developed sensor demonstrated high sensitivity and selectivity for Hg²⁺ ions over other heavy metal ions. nih.gov

Fluorescence-based sensors also leverage the dithiocarbamate moiety. For example, quantum dots functionalized with polymers can act as fluorescent probes. The fluorescence of these materials can be selectively quenched or enhanced upon binding with a specific metal ion. A sensor for mercury(II) was developed using poly(diallyl dimethyl ammonium) chloride functionalized CdTe quantum dots, where the presence of Hg²⁺ caused a dramatic quenching of the fluorescence signal. rsc.org While not directly using diethyldithiocarbamate, this illustrates the principle of using functional groups to create selective binding sites on fluorescent nanomaterials.

The dithiocarbamate group itself can be part of a larger, newly synthesized reagent molecule designed for a specific analytical task, such as fluorescence analysis. nih.gov The development of such novel reagents focuses on tuning the molecule's properties to achieve higher sensitivity, better selectivity, and improved stability compared to traditional reagents.

Table 3: Examples of Novel Sensors Incorporating Dithiocarbamate or Related Principles

Sensor TypeFunctional Group/ReagentTarget AnalytePrinciple of DetectionKey FindingReference
Optical Chemical SensorDithiocarbamate-functionalized polymer microspheresMercury(II) ionsChange in membrane turbidity upon analyte binding and microsphere swelling.Demonstrated enhanced sensitivity, reproducibility, and stability with high selectivity for Hg²⁺. nih.gov
Fluorescence SensorPoly(diallyl dimethyl ammonium) chloride functionalized CdTe quantum dotsMercury(II) ionsFluorescence quenching upon interaction with Hg²⁺.A novel fluorescent sensor based on the dramatic quenching effect of Hg²⁺ on the quantum dots. rsc.org
Fluorescence SensorBisquaternary ammonium compoundAnions (e.g., Trifluoroacetate)"Turn-on" luminescence response upon anion binding.The compound acts as a sensitive and stable luminescence sensor for specific anion recognition. mdpi.com

Chromatographic Applications (e.g., Stationary Phases in Ligand Exchange Chromatography)

In chromatography, the separation of components in a mixture is achieved by their differential distribution between a mobile phase and a stationary phase. This compound finds applications in this field primarily in two ways: as a derivatizing agent and as a component of stationary phases for ligand exchange chromatography.

Derivatization Agent: Polar compounds, such as certain metal-based drugs, can be difficult to analyze with common techniques like reverse-phase liquid chromatography (LC) due to poor retention. Derivatization with diethyldithiocarbamate can convert these polar analytes into more hydrophobic, less polar complexes. These complexes exhibit better retention on standard C18 columns and can be more easily separated and detected. This approach has been investigated for the LC analysis of platinum-containing drugs like cisplatin (B142131) and oxaliplatin. researchgate.net

Ligand Exchange Chromatography: Ligand exchange chromatography (LEC) is a powerful separation technique where the primary retention mechanism is the formation of coordination bonds between the analyte and a metal ion complexed to the stationary phase. Conversely, a stationary phase can be modified by covalently bonding a chelating ligand, such as diethyldithiocarbamate, to its surface.

Such a modified stationary phase would have a high affinity for metal ions that form strong complexes with the dithiocarbamate ligand. nanochemres.org When a sample containing various metal ions is passed through the column, those ions that can displace the counter-ion and coordinate with the immobilized dithiocarbamate will be retained. The separation of different metal ions can then be achieved by using a mobile phase containing a competing ligand or by changing conditions like pH to alter the stability of the metal-ligand complexes. shimadzu.com While commercially available columns based specifically on this compound are not common, the principle is a key aspect of developing novel stationary phases, particularly those using modified nanoparticles or polymer monoliths for specialized separation of biomolecules and metal ions. nanochemres.org

Environmental Chemistry and Remediation Research

Heavy Metal Removal from Contaminated Aqueous and Solid Matrices

The capacity of ammonium (B1175870) diethyldithiocarbamate (B1195824) and its related compounds to bind with heavy metal ions makes it a valuable agent in environmental remediation. nih.gov Dithiocarbamates are employed to remove toxic heavy metals from contaminated water and soil, addressing a critical environmental challenge posed by industrial activities. nih.govwho.int Their effectiveness extends to various heavy metals, including lead, cadmium, copper, and zinc. nih.govresearchgate.net This chelating property is also utilized in the remediation of contaminated soils, where it can help immobilize metals or enhance their extraction. nih.govnih.gov

The primary mechanism by which ammonium diethyldithiocarbamate removes heavy metals is through chelation and subsequent precipitation. nih.govencyclopedia.pub The diethyldithiocarbamate anion, [(C₂H₅)₂NCS₂]⁻, features two sulfur atoms that act as electron-pair donors, enabling it to function as a potent chelating ligand. nih.govencyclopedia.pub It can bind to a single metal ion through both sulfur atoms, forming a stable, four-membered ring structure. This is known as acting as a bidentate ligand. nih.gov

This strong binding affinity leads to the formation of highly insoluble metal-dithiocarbamate complexes. encyclopedia.pubscirp.org The formation of these water-insoluble precipitates effectively removes the metal ions from the aqueous phase. encyclopedia.pub The stability of these complexes allows for the removal of metals even from complexed states, such as copper complexed with ammonia (B1221849) in electroplating rinsewater. p2infohouse.org The process is effective over a wide pH range, a significant advantage in treating variable industrial effluents. p2infohouse.org

Research has consistently demonstrated the high efficiency of diethyldithiocarbamates in removing heavy metals from contaminated water. Studies have reported removal efficiencies exceeding 90% for metals like lead(II), copper(II), and cadmium(II) within a short contact time. nih.gov For instance, when treating copper-electroplating wastewater with sodium diethyldithiocarbamate, a removal efficiency of over 99.6% was achieved. worldscientific.com Another study highlighted that diethyldithiocarbamate ligands were more effective than activated carbon for the removal of Pb(II), Cd(II), Cu(II), and Zn(II). researchgate.net

The effectiveness of the removal process can be influenced by factors such as pH, the molar ratio of the chelating agent to the metal, and the presence of other complexing agents. worldscientific.comnih.gov In the treatment of copper-EDTA wastewater, a combination of Fe(III) replacement and diethyldithiocarbamate (DDTC) precipitation resulted in copper removal of over 99.99%, achieving final concentrations below 0.008 mg/L. researchgate.net

Below is a table summarizing findings from various efficiency studies.

Interactive Table: Efficiency of Heavy Metal Removal by Diethyldithiocarbamate (DTC)

Metal Ion Initial Concentration DTC Type pH Removal Efficiency (%) Reference
Copper (Cu²⁺) Not Specified Sodium Diethyldithiocarbamate Not Specified >99.6 worldscientific.com
Lead (Pb²⁺) Not Specified Diethyldithiocarbamate Not Specified 99.88 researchgate.net
Copper (Cu²⁺) Not Specified Diethyldithiocarbamate-grafted polymer Not Specified >90 nih.gov
Cadmium (Cd²⁺) Not Specified Diethyldithiocarbamate-grafted polymer Not Specified >90 nih.gov
Lead (Pb²⁺) Not Specified Diethyldithiocarbamate-grafted polymer Not Specified >90 nih.gov
Zinc (Zn²⁺) 100 mg/L Not Specified Not Specified 99.99 researchgate.net
Copper (Cu²⁺) 100 mg/L Not Specified Not Specified 99.99 researchgate.net
Nickel (Ni²⁺) Not Specified Sodium Dimethyldithiocarbamate Not Specified 99.3 researchgate.net

This compound and its sodium salt are particularly useful in treating industrial wastewater that contains heavy metals in stable, complexed forms, which are resistant to conventional precipitation methods like hydroxide (B78521) precipitation. p2infohouse.org A prime example is rinsewater from electroplating facilities, which often contains copper complexed with agents like ammonia, citrate (B86180), or EDTA. p2infohouse.orgnih.gov Dithiocarbamates can effectively break these complexes and precipitate the copper. p2infohouse.orgresearchgate.net

This technology is applied in the printed circuit board industry to treat alkaline etchant rinsewater containing the stable copper-ammonia complex [Cu(NH₃)₄]²⁺. p2infohouse.org Similarly, it is used for electroless nickel rinsewater where nickel is complexed with agents like citrate or glycolate. p2infohouse.org The robustness of the dithiocarbamate-metal bond allows for the successful treatment of these otherwise hard-to-treat waste streams, ensuring compliance with stringent environmental discharge limits. p2infohouse.org

Mineral Processing Applications (e.g., Froth Flotation)

In the mining industry, this compound is utilized as a collector in froth flotation processes. researchgate.netgoogle.com Froth flotation is a critical method for concentrating valuable minerals from ores by exploiting differences in surface hydrophobicity. wikipedia.org Collector agents are chemical compounds that selectively adsorb onto the surface of the target mineral particles, rendering them hydrophobic. These hydrophobic particles then attach to air bubbles and are carried to the surface, forming a froth that can be skimmed off. wikipedia.org

Dithiocarbamates, including the diethyl- derivative, are effective collectors for sulfide (B99878) minerals of metals such as copper, zinc, lead, iron, and nickel. google.comresearchgate.net They are known for their strong and selective collection properties, often resulting in faster flotation rates compared to other collectors like xanthates. researchgate.net While sometimes more expensive than traditional collectors, their high efficiency and stability over a wide pH range make them valuable, particularly as co-collectors to enhance mineral recovery and separation efficiency. researchgate.net

Degradation Pathways and Environmental Fate Studies

While this degradation can be relatively rapid, the persistence and potential transformation products are subject to environmental conditions such as pH, temperature, and microbial activity. mdpi.comresearchgate.net In aquatic environments, both biodegradation and photolysis are considered dominant fate processes. nih.gov In soil, biodegradation by indigenous microorganisms is a primary degradation route, although the compound's mobility can be limited by its tendency to adsorb to soil organic matter. nih.gov Studies on the metabolic fate of related compounds suggest that the ammonia generated during degradation can be assimilated by microorganisms through established metabolic routes. researchgate.net

Catalytic Applications of Ammonium Diethyldithiocarbamate

Ammonium (B1175870) diethyldithiocarbamate (B1195824) and its corresponding diethyldithiocarbamate ligand play a significant role in various catalytic applications, primarily through the formation of metal complexes. These complexes exhibit catalytic activity in a range of organic transformations and polymerization processes.

Materials Science and Engineering Applications

Precursor Synthesis for Metal Sulfide (B99878) Nanomaterials

Ammonium (B1175870) diethyldithiocarbamate (B1195824) and its related dithiocarbamate (B8719985) complexes are extensively used as single-source precursors (SSPs) for the synthesis of metal sulfide nanomaterials. nih.govresearchgate.net This method is advantageous as it allows for precise control over the stoichiometry of the resulting nanoparticles. nih.gov The general principle involves the thermal decomposition of a metal-dithiocarbamate complex, which contains preformed metal-sulfur bonds, leading to the formation of nanodimensional metal sulfides and the facile removal of organic byproducts. nih.govresearchgate.net

The synthesis process typically begins with the preparation of a metal dithiocarbamate complex. Dithiocarbamate ligands are generally formed by the reaction of a primary or secondary amine with carbon disulfide in the presence of a strong base like ammonium hydroxide (B78521). researchgate.net These ligands readily form stable complexes with a wide range of metals. nih.govacs.org The subsequent decomposition of these complexes, often through solvothermal or hot-injection methods, yields metal sulfide nanoparticles with controllable size, phase, and morphology. researchgate.netnih.govucl.ac.uk

For instance, various metal sulfide nanoparticles, including those of silver (Ag₂S), zinc (ZnS), cadmium (CdS), tin (SnS), bismuth (Bi₂S₃), and iron (Fe₇S₈), have been successfully synthesized using metal diethyldithiocarbamate complexes as single-source precursors. core.ac.uk Researchers have also prepared ternary metal sulfides, such as iron-nickel sulfide, iron-copper sulfide, and nickel-cobalt (B8461503) sulfide, by decomposing mixtures of the corresponding dithiocarbamate complexes. nih.gov The choice of decomposition conditions, such as temperature and solvent, can influence the phase of the resulting metal sulfide. nih.gov For example, in the synthesis of iron-nickel sulfides, different sulfide phases were obtained by varying the decomposition conditions. nih.gov

The mechanism of decomposition in some cases involves the solvent, as seen in the solvothermal synthesis of metal sulfides where the solvent amine can play a significant role. ucl.ac.uk This highlights the importance of carefully selecting reaction parameters to achieve the desired nanomaterial characteristics.

Surface Modification in Functional Materials (e.g., Titanium Dioxide in Solar Cells)

Ammonium diethyldithiocarbamate is utilized for the surface modification of functional materials, a prime example being titanium dioxide (TiO₂) in dye-sensitized solar cells (DSSCs). scispace.comresearchgate.net The performance of DSSCs can be enhanced by modifying the surface of the TiO₂ electrode, which acts as the photoanode. scispace.com

In one approach, a diethyldithiocarbamate (DEDTC) layer is coated onto the TiO₂ surface through a simple dip-coating process using an this compound (ADEDTC) solution. scispace.com This surface treatment aims to alter the electronic properties of the TiO₂ and reduce charge recombination, a process that limits the efficiency of the solar cell. scispace.com X-ray photoelectron spectroscopy (XPS) analysis has shown that the DEDTC treatment leads to the creation of positively charged sulfur on the TiO₂ surface. scispace.comresearchgate.net

This surface modification has been shown to improve the performance of DSSCs by:

Enhancing visible light absorption. scispace.com

Decreasing internal resistance by reducing surface states. scispace.com

Increasing the short-circuit current density (Jsc). scispace.comresearchgate.netresearchgate.net

A study demonstrated that DSSCs fabricated with DEDTC-modified TiO₂ electrodes achieved a conversion efficiency of 6.6%, a significant improvement over the 5.9% efficiency of cells with untreated TiO₂ electrodes. researchgate.netresearchgate.net This enhancement was attributed to the increase in the short-circuit current density from 11.26 mA/cm² to 12.74 mA/cm². researchgate.netresearchgate.net

The table below summarizes the effect of dipping time in ADEDTC solution on the sulfur species present on the TiO₂ surface, as determined by XPS. scispace.com

Dipping Time in ADEDTC SolutionRelative Amount of Sulfur (Binding Energy 163.0 ± 0.2 eV)Relative Amount of Sulfur (Binding Energy 169.0 ± 0.2 eV)
20 min66%34%
40 min53%47%
60 min35%65%

This interactive table illustrates how the chemical environment of sulfur on the TiO₂ surface changes with increased treatment time.

Role in Polymer and Rubber Chemistry (e.g., Vulcanization Acceleration)

This compound belongs to the dithiocarbamate class of ultra-accelerators used in the vulcanization of rubber. richon-chem.comlusida.com Vulcanization is a chemical process that converts natural rubber and other synthetic polymers into more durable materials by forming cross-links between polymer chains. lusida.comvanderbiltworldwide.com While sulfur alone can vulcanize rubber, the process is extremely slow and inefficient. lusida.com Accelerators are crucial for increasing the speed of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency. lusida.com

Dithiocarbamate accelerators are known for their high activity at low temperatures and fast vulcanization speeds, resulting in a high degree of cross-linking. richon-chem.comlusida.com They are particularly suitable for producing thin products, room-temperature vulcanized articles, and for use with butyl rubber and EPDM rubber. richon-chem.com Zinc salts of dithiocarbamates, such as zinc diethyldithiocarbamate, are commonly used in dry rubber applications. richon-chem.com

Key characteristics of dithiocarbamate accelerators include:

Rapid vulcanization: They are among the fastest accelerators available. lusida.com

Low scorch safety: This means they have a tendency to initiate vulcanization prematurely at processing temperatures. lusida.com

Narrow vulcanization plateau: This can lead to reversion (loss of cross-links) if the rubber is over-cured. lusida.com

Non-staining and non-discoloring: This makes them suitable for light-colored and transparent goods. lusida.com

Dithiocarbamates can be used as primary accelerators or as secondary accelerators in combination with other types, such as thiazoles and sulfenamides, to achieve specific curing characteristics. richon-chem.comlusida.com For example, they can be used to cure rubbers with low unsaturation levels like EPDM and IIR when used in conjunction with thiuram accelerators. lusida.com

The development of dithiocarbamate accelerators was a significant advancement in rubber technology, offering greater control over the speed of the vulcanization process. lusida.com

Decomposition Pathways and Stability Studies

Thermal Decomposition Mechanisms

The thermal stability of ammonium (B1175870) diethyldithiocarbamate (B1195824) is limited; it undergoes decomposition upon heating. The melting point of the compound is reported to be around 80°C, at which temperature decomposition begins sigmaaldrich.comoxfordlabfinechem.com. The process is complex and can proceed through various pathways, influenced by the temperature and the surrounding atmosphere.

Under fire conditions or elevated temperatures, the compound breaks down, releasing a mixture of hazardous gases. The primary decomposition products include:

Carbon oxides: Carbon monoxide (CO) and Carbon dioxide (CO₂) oxfordlabfinechem.comfishersci.frfishersci.com.

Nitrogen oxides (NOx): Various oxides of nitrogen are formed from the nitrogen atoms in the diethylamino and ammonium groups oxfordlabfinechem.comfishersci.frfishersci.com.

Sulfur oxides: The dithiocarbamate (B8719985) moiety yields sulfur oxides upon decomposition oxfordlabfinechem.comfishersci.frfishersci.com.

Studies on related ammonium salts of dithiocarbamic acids using thermogravimetry (TG), differential thermogravimetry (DTG), and differential scanning calorimetry (DSC) have shown that thermal decomposition is often a multi-step process researchgate.net. For ammonium diethyldithiocarbamate, the initial step is likely the dissociation of the ammonium salt into diethylamine (B46881) and carbon disulfide, which then undergo further combustion or decomposition at higher temperatures.

Table 1: Hazardous Decomposition Products

Product Category Specific Compounds
Carbon Oxides Carbon Monoxide (CO), Carbon Dioxide (CO₂)
Nitrogen Oxides NOx
Sulfur Oxides SOx

Hydrolysis Reactions

Dithiocarbamates, including the ammonium salt of diethyldithiocarbamic acid, exhibit marked pH-dependent stability in aqueous solutions. The compound is notably unstable in acidic environments fu-berlin.denih.gov. Acid-catalyzed hydrolysis is a primary degradation pathway nih.gov.

(C₂H₅)₂NCS₂⁻ + H⁺ → (C₂H₅)₂NCS₂H → (C₂H₅)₂NH + CS₂

Conversely, dithiocarbamates are significantly more stable in alkaline media fu-berlin.denih.gov. The presence of a base suppresses the protonation of the dithiocarbamate anion, thus inhibiting the decomposition pathway. The half-life of the compound in an aqueous environment is therefore highly dependent on the pH, with stability increasing as the pH becomes more alkaline nih.gov.

Sensitivity to Air and Moisture

This compound is known to be sensitive to atmospheric conditions, specifically air and moisture nih.gov. The compound is described as hygroscopic, meaning it readily absorbs moisture from the air fishersci.frfishersci.comsigmaaldrich.com. Exposure to moist air or water is a condition to be avoided during its handling and storage fishersci.frfishersci.com.

The instability in the presence of air and moisture is a characteristic feature of ammonium dithiocarbamates in general nih.gov. This sensitivity necessitates storage in tightly sealed containers under a dry, and sometimes inert, atmosphere to prevent degradation.

Factors Influencing Compound Stability and Storage Conditions

The chemical stability of this compound is influenced by several key factors, which dictate the necessary conditions for its safe and effective storage.

Factors Influencing Stability:

Temperature: Elevated temperatures lead to thermal decomposition. The compound should be kept cool sigmaaldrich.comsigmaaldrich.com.

pH: The compound is unstable in acidic conditions and more stable in alkaline environments fu-berlin.denih.gov.

Moisture: As a hygroscopic substance, it degrades in the presence of water or atmospheric humidity fishersci.frfishersci.comsigmaaldrich.com.

Air: Exposure to air can contribute to degradation nih.gov.

Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can cause vigorous reactions or accelerate decomposition fishersci.frfishersci.com.

Recommended Storage Conditions: To mitigate these factors and preserve the compound's integrity, specific storage conditions are recommended. These are summarized in the table below.

Table 2: Recommended Storage Conditions for this compound

Condition Recommendation Rationale
Temperature Refrigerated (2-8 °C) sigmaaldrich.comoxfordlabfinechem.comsigmaaldrich.com To prevent thermal decomposition.
Atmosphere Tightly closed container fishersci.comsigmaaldrich.com, Dry sigmaaldrich.com, Under an inert atmosphere fishersci.frfishersci.com To protect from moisture and air nih.gov.
Location Cool, dry, and well-ventilated place fishersci.frfishersci.com To maintain a stable environment.
Separation Away from incompatible materials (e.g., strong acids, bases, oxidizing agents) fishersci.frfishersci.com To prevent hazardous reactions.

Comparative Stability with Other Dithiocarbamate Salts

The stability of a dithiocarbamate salt is significantly influenced by the nature of the cation. This compound is generally considered to be one of the less stable dithiocarbamate salts, particularly when compared to its alkali metal counterparts nih.gov.

Dithiocarbamate salts formed with strong bases, such as sodium hydroxide (B78521) or potassium hydroxide, yield more stable products like sodium diethyldithiocarbamate and potassium diethyldithiocarbamate, respectively nih.gov. The relative instability of the ammonium salt can be attributed to the weaker basicity of ammonia (B1221849) compared to alkali metal hydroxides. This makes the ammonium salt more susceptible to thermal dissociation and hydrolysis. While sodium diethyldithiocarbamate is a stable, water-soluble solid, this compound is recognized as being sensitive to both air and temperature nih.govwikipedia.orgnih.gov.

The stability of metal dithiocarbamate complexes also varies widely depending on the metal ion, but this relates to the coordination complex rather than the simple salt. For instance, the stability of diethyldithiocarbamate chelates with certain divalent metals follows the order of Cu(II) > Zn(II) > Mn(II) researchgate.net. However, for simple salts, the primary factor remains the strength of the cation's base.

Interactions with Other Chemical Systems

Reactions with Organic Solvents (e.g., Methylene (B1212753) Chloride, Chloroform (B151607), Acetonitrile)

The diethyldithiocarbamate (B1195824) anion, typically used as its sodium or ammonium (B1175870) salt, can react with common organic solvents, particularly halogenated ones. These reactions are often unintentional side reactions during the synthesis of metal-dithiocarbamate complexes under anhydrous conditions.

Methylene Chloride (CH₂Cl₂): The sodium salt of diethyldithiocarbamate reacts smoothly with methylene chloride. This reaction proceeds even in the presence of various transition metal ions and results in the formation of a dithiocarbamate (B8719985) ester, Et₂NC(S)SCH₂S(S)CNEt₂, in very high yield. researchgate.netnih.gov

Chloroform (CHCl₃) and Acetonitrile (B52724) (CH₃CN): In contrast to the reaction with methylene chloride, the interaction with chloroform and acetonitrile involves a different mechanism. The diethyldithiocarbamate anion acts as a base and abstracts a proton from these slightly acidic solvents. This leads to the formation of N,N-diethyldithiocarbamic acid, which then partially decomposes to yield diethylammonium (B1227033) N,N-diethyldithiocarbamate. researchgate.netnih.gov

These reactions are significant as they can lead to the contamination of desired metal complexes with organic byproducts when these solvents are used in synthesis. researchgate.net

Table 1: Reactions of Diethyldithiocarbamate with Organic Solvents
Organic SolventChemical FormulaPrimary Reaction TypeMajor Organic Product
Methylene ChlorideCH₂Cl₂Nucleophilic SubstitutionEt₂NC(S)SCH₂S(S)CNEt₂ (dithiocarbamate ester)
ChloroformCHCl₃Proton AbstractionDiethylammonium N,N-diethyldithiocarbamate
AcetonitrileCH₃CNProton AbstractionDiethylammonium N,N-diethyldithiocarbamate

Complexation with Specific Organic Molecules (e.g., Triazole Compounds, Methyl Iodide)

Ammonium diethyldithiocarbamate engages in reactions with specific organic molecules, leading to the formation of new chemical entities.

Triazole Compounds: While direct complexation of this compound with pre-formed triazole rings is not extensively documented, the core chemical components of dithiocarbamates are utilized in the synthesis of triazole derivatives. For instance, compounds containing the 1,2,4-triazole moiety can be synthesized from thiosemicarbazides, which themselves can be prepared from amines, carbon disulfide, and hydrazine. This indicates an indirect but fundamental chemical relationship based on shared synthetic precursors.

Methyl Iodide (CH₃I): this compound is known to cause the accelerated degradation of methyl iodide. libretexts.org The diethyldithiocarbamate anion is a potent nucleophile, and the reaction with methyl iodide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The sulfur atom of the dithiocarbamate anion attacks the electrophilic methyl carbon of methyl iodide, displacing the iodide ion and forming methyl diethyldithiocarbamate. This reaction is analogous to the exhaustive methylation of amines by methyl iodide. nih.gov

Surface Adsorption Phenomena (e.g., on Gold Nanoparticles, TiO₂ Surfaces)

The dithiocarbamate functional group exhibits strong affinity for certain surfaces, leading to the formation of self-assembled monolayers and other surface modifications.

Gold Nanoparticles and Surfaces: Dithiocarbamates are effective anchoring groups for the functionalization of gold surfaces and gold nanoparticles. They can form stable, self-assembled monolayers, often referred to as dithiocarbamate-anchored monolayers (DAMs). The two sulfur atoms of the dithiocarbamate group chelate the surface gold atoms, leading to robust surface coverage. This property is utilized in the development of sensors and for the stabilization of gold nanoparticles.

Titanium Dioxide (TiO₂) Surfaces: While specific studies on the adsorption of this compound on TiO₂ are not widely available, the general principles of organic molecule adsorption on metal oxide surfaces apply. The TiO₂ surface possesses both Lewis acidic sites (undercoordinated titanium atoms) and Lewis basic sites (surface hydroxyl groups). The sulfur atoms of the diethyldithiocarbamate ligand can act as Lewis bases, interacting with the acidic titanium sites. Additionally, the ammonium counter-ion could interact with surface hydroxyl groups. This adsorption is fundamental to applications such as photocatalysis, where the adsorbed organic molecules can undergo photo-oxidation. nih.govrsc.org

Fundamental Biochemical Interactions (Focusing on Chelation Chemistry, not Biological Outcomes)

This compound's most significant biochemical interactions are rooted in its powerful metal-chelating ability. It can sequester metal ions that are essential for the function of various enzymes.

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases crucial for extracellular matrix remodeling. youtube.com The catalytic activity of these enzymes is dependent on a Zn²⁺ ion in their active site. nih.gov Diethyldithiocarbamate can act as an inhibitor of MMPs by chelating this essential zinc ion. The two sulfur donor atoms of the dithiocarbamate ligand form a stable complex with the zinc ion, removing it from the enzyme's active site and thereby inhibiting its proteolytic function. nih.gov

Superoxide Dismutase (SOD): Copper-zinc superoxide dismutase (Cu, Zn-SOD) is an antioxidant enzyme that contains both copper and zinc ions. Diethyldithiocarbamate is a well-known inhibitor of this enzyme. Its inhibitory action is a direct result of its ability to chelate the copper ion (Cu²⁺) from the enzyme's active site. Spectroscopic studies, including electron spin resonance (ESR), have confirmed the formation of a copper-diethyldithiocarbamate complex upon interaction with the enzyme.

Diethyldithiocarbamate, in combination with ferrous iron (Fe²⁺), serves as an effective spin trap for the detection of the free radical nitric oxide (NO). Nitric oxide itself is not directly detectable by electron paramagnetic resonance (EPR) spectroscopy under normal conditions. However, when diethyldithiocarbamate and a source of ferrous iron are present, they react with nitric oxide to form a stable paramagnetic complex, iron-nitrosyl-dithiocarbamate [Fe²⁺(DETC)₂(NO)]. This complex gives a characteristic triplet signal in the EPR spectrum, allowing for the detection and quantification of nitric oxide production in chemical and biological systems.

Table 2: Summary of Biochemical Interactions
Interaction TypeTarget SystemKey Metal IonMechanism
Metal Chelation and Enzyme InhibitionMatrix Metalloproteinases (MMPs)Zinc (Zn²⁺)Chelation of the catalytic zinc ion in the active site.
Superoxide Dismutase (Cu, Zn-SOD)Copper (Cu²⁺)Chelation of the copper ion from the active site.
Radical DetectionNitric Oxide (NO)Iron (Fe²⁺)Formation of a stable paramagnetic complex for EPR detection.

Q & A

Q. What are the recommended methods for synthesizing and purifying ammonium diethyldithiocarbamate?

this compound is synthesized via the reaction of ammonia with carbon disulfide in aqueous or alcoholic media. Post-synthesis, purification typically involves recrystallization from solvents like ethanol or water to remove unreacted precursors. Characterization should include elemental analysis, Fourier-transform infrared spectroscopy (FTIR) for confirming dithiocarbamate functional groups (C=S and C-N vibrations), and UV-Vis spectroscopy to assess purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its metal complexes?

  • FTIR : Identifies dithiocarbamate ligand vibrations (e.g., ν(C-N) at ~1500 cm⁻¹ and ν(C=S) at ~1000 cm⁻¹).
  • UV-Vis : Detects ligand-to-metal charge transfer (LMCT) bands in metal complexes.
  • NMR : Useful for confirming ligand structure in solution (e.g., ethyl group protons at δ ~1.2–3.0 ppm).
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. How is this compound applied in analytical chemistry?

It serves as a chelating agent for transition metals (e.g., Cu, Pb, Cd) in colorimetric assays. For example, in food safety testing, it complexes with metals in acidic media, enabling extraction into organic solvents like 4-methylpentan-2-one for flame atomic absorption spectrophotometry (FAAS) quantification .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for studying metal-chelation efficiency?

A 2^k factorial design can systematically evaluate variables like pH, ligand-to-metal ratio, and extraction time. For instance, in foodstuff metal analysis ( ), factors influencing chelation (e.g., pH for optimal complex stability) are tested at high/low levels. Response surface methodology (RSM) then models interactions to identify ideal conditions. Chemical software (e.g., computational simulations) can predict outcomes before lab validation .

Q. What methodological steps validate the accuracy of this compound-based analytical assays?

  • Standard addition : Spiking samples with known metal concentrations to assess recovery rates (target: 95–105%).
  • Interference studies : Testing co-existing ions (e.g., Fe³⁺, Zn²⁺) for cross-reactivity.
  • Detection limits : Calculate via 3σ/m (σ = blank standard deviation; m = calibration slope).
  • Reference materials : Compare results with certified values (e.g., NIST standards) .

Q. How can researchers resolve contradictions between theoretical and experimental adsorption data in flotation studies?

In galena flotation ( ), discrepancies between density functional theory (DFT)-predicted adsorption energies and static adsorption experiments arise due to solvent effects or surface heterogeneity. Mitigation strategies:

  • Multi-scale modeling : Incorporate solvation models (e.g., COSMO-RS) into DFT.
  • Surface characterization : Use XPS or AFM to assess real-surface defects.
  • Thermodynamic profiling : Compare ΔGads from isothermal titration calorimetry (ITC) with computational values .

Q. What mechanistic evidence supports this compound’s role as a cytochrome P-450 IIE1 inhibitor?

  • Inhibition kinetics : Time-dependent inactivation confirms mechanism-based inhibition.
  • Reconstitution assays : Purified P-450 IIE1 loses activity upon pre-incubation with the compound.
  • Immunoinhibition : Antibodies against P-450 IIE1 block its catalytic activity in microsomes.
  • In vivo correlation : Chlorzoxazone metabolism (a P-450 IIE1 probe) correlates with inhibition efficacy .

Q. How does environmental stability impact experimental reproducibility?

this compound decomposes in air due to oxidation of the dithiocarbamate group. Storage recommendations:

  • Anhydrous conditions : Use desiccators or argon-filled vials.
  • Low temperature : Store at 2–8°C in amber glass to limit photodegradation.
  • Fresh preparation : Solutions in pyridine or DMF should be used within 30 days .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ammonium diethyldithiocarbamate
Reactant of Route 2
Ammonium diethyldithiocarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.